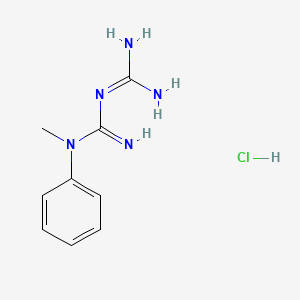
2-Chloro-6-fluoropyridin-4-ol
Vue d'ensemble
Description
2-Chloro-6-fluoropyridin-4-ol is a chemical compound with the molecular formula C5H3ClFNO. It is a fluorinated pyridine derivative, which is known for its unique chemical properties due to the presence of both chlorine and fluorine atoms on the pyridine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 2-Chloro-6-fluoropyridin-4-ol can be achieved through several synthetic routes. One common method involves the fluorination of 2-chloro-4-hydroxypyridine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions . Another approach is the Balz-Schiemann reaction, where 2-chloro-4-aminopyridine is diazotized and then treated with a fluorinating agent to introduce the fluorine atom .
Analyse Des Réactions Chimiques
2-Chloro-6-fluoropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.
Applications De Recherche Scientifique
2-Chloro-6-fluoropyridin-4-ol is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mécanisme D'action
The mechanism of action of 2-Chloro-6-fluoropyridin-4-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound can inhibit certain enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions with the active site . Additionally, the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparaison Avec Des Composés Similaires
2-Chloro-6-fluoropyridin-4-ol can be compared with other similar compounds, such as:
2-Chloro-4-fluoropyridine: This compound has a similar structure but lacks the hydroxyl group, which can affect its reactivity and applications.
2-Chloro-6-fluoropyridine: This compound is similar but does not have the hydroxyl group at the 4-position, which can influence its chemical properties and biological activity.
4-Fluoropyridin-2-ol:
This compound stands out due to the presence of both chlorine and fluorine atoms, as well as the hydroxyl group, which together contribute to its unique chemical properties and wide range of applications .
Propriétés
IUPAC Name |
2-chloro-6-fluoro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYPATHLBPHBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride](/img/structure/B1431961.png)
![2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431963.png)

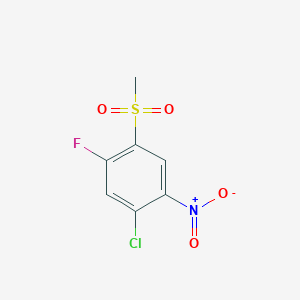
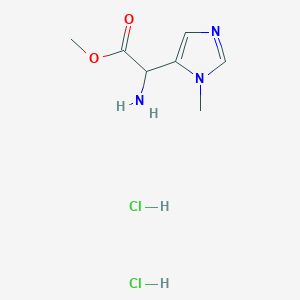
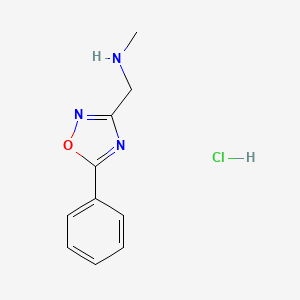

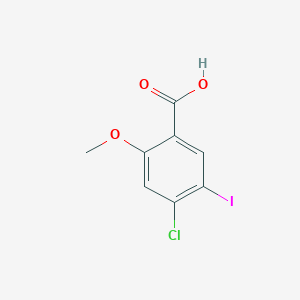
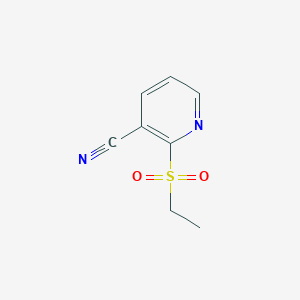
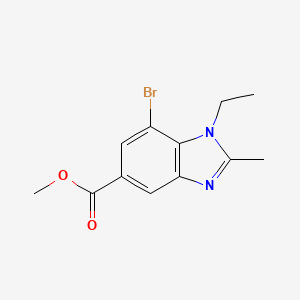
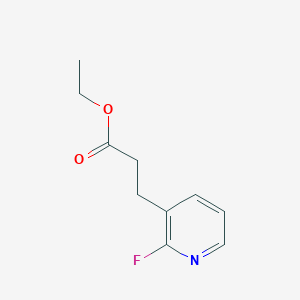
![([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride](/img/structure/B1431981.png)
![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B1431982.png)
